Amino-PEG11-Amine
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Overview
Description
Amino-PEG11-Amine is a compound consisting of a polyethylene glycol (PEG) chain with eleven ethylene glycol units, terminated with amine groups at both ends. This compound is known for its high water solubility, flexibility, and biocompatibility, making it a valuable reagent in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino-PEG11-Amine typically involves the polymerization of ethylene oxide to form the PEG chain, followed by the introduction of amine groups at both ends. The process can be summarized as follows:
Polymerization of Ethylene Oxide: Ethylene oxide is polymerized in the presence of a catalyst, such as potassium hydroxide, to form a PEG chain.
Functionalization with Amine Groups: The terminal hydroxyl groups of the PEG chain are converted to amine groups through a series of reactions, including tosylation and subsequent substitution with ammonia or an amine source.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization reactors and precise control of reaction conditions to ensure the desired molecular weight and functionality. The process is optimized for high yield and purity, with rigorous quality control measures in place.
Chemical Reactions Analysis
Types of Reactions
Amino-PEG11-Amine undergoes various chemical reactions, including:
Substitution Reactions: The amine groups can participate in nucleophilic substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.
Condensation Reactions: The amine groups can react with carboxylic acids or their derivatives to form amides or imides.
Oxidation and Reduction Reactions: The amine groups can be oxidized to form nitroso or nitro derivatives, or reduced to form primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. Reactions are typically carried out in polar solvents, such as dimethylformamide or acetonitrile, under mild conditions.
Condensation Reactions: Reagents include carboxylic acids, anhydrides, and esters. Reactions are often catalyzed by coupling agents, such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Oxidation and Reduction Reactions: Oxidizing agents include hydrogen peroxide and nitric acid, while reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Substituted Derivatives: Alkylated or acylated PEG derivatives.
Amides and Imides: Formed through condensation reactions with carboxylic acids or their derivatives.
Nitroso or Nitro Derivatives: Formed through oxidation of the amine groups.
Scientific Research Applications
Amino-PEG11-Amine has a wide range of applications in scientific research, including:
Chemistry: Used as a linker or spacer in the synthesis of complex molecules, facilitating the attachment of various functional groups.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility, stability, and bioavailability.
Medicine: Utilized in drug delivery systems, where the PEG chain improves the pharmacokinetics and reduces the immunogenicity of therapeutic agents.
Industry: Applied in the formulation of personal care products, coatings, and adhesives, where its hydrophilic properties enhance product performance.
Mechanism of Action
The mechanism of action of Amino-PEG11-Amine is primarily based on its ability to modify the surface properties of molecules and materials. The PEG chain provides a hydrophilic and flexible spacer that reduces steric hindrance and enhances solubility. The terminal amine groups enable covalent attachment to various targets, facilitating the formation of stable conjugates. Molecular targets include carboxyl groups, hydroxyl groups, and other reactive moieties on biomolecules and surfaces.
Comparison with Similar Compounds
Amino-PEG11-Amine can be compared with other PEG derivatives, such as:
Amino-PEG4-Amine: Shorter PEG chain with four ethylene glycol units, offering less flexibility and solubility compared to this compound.
Carboxy-PEG11-Amine: Similar PEG chain length but with a carboxyl group at one end, providing different reactivity and applications.
Methoxy-PEG11-Amine: PEG chain with a methoxy group at one end, offering different solubility and reactivity profiles.
This compound is unique due to its longer PEG chain, which provides enhanced solubility and flexibility, making it suitable for a broader range of applications.
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H52N2O11/c25-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-23-37-24-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-26/h1-26H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQCFDTWLKAGLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H52N2O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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